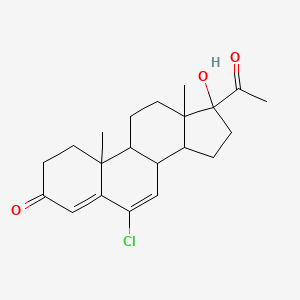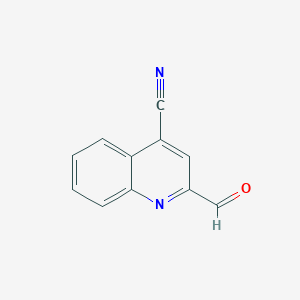
2-Formylquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formylquinoline-4-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with formyl and carbonitrile functional groups at the 2 and 4 positions, respectively.
Preparation Methods
The synthesis of 2-Formylquinoline-4-carbonitrile can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with aldehydes and nitriles under acidic conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
2-Formylquinoline-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring, especially at the 4-position. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
2-Formylquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential anticancer and antiviral activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Formylquinoline-4-carbonitrile involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the growth of bacteria and fungi by interfering with their metabolic pathways. In medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the structure of the quinoline derivative .
Comparison with Similar Compounds
2-Formylquinoline-4-carbonitrile can be compared with other quinoline derivatives such as:
2-Phenylquinoline-4-carboxylic acid: Known for its antibacterial activity.
8-Nitroquinoline: Exhibits antimicrobial properties similar to this compound.
Quinoline-4-carboxamide: Investigated for its potential anticancer activity. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H6N2O |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-formylquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H6N2O/c12-6-8-5-9(7-14)13-11-4-2-1-3-10(8)11/h1-5,7H |
InChI Key |
VMSZFGOOBXTVRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13110151.png)
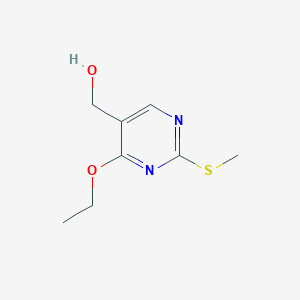

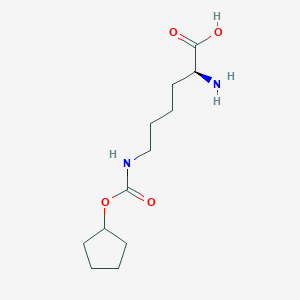
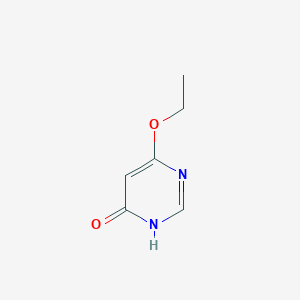
![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)
![2-(2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13110174.png)
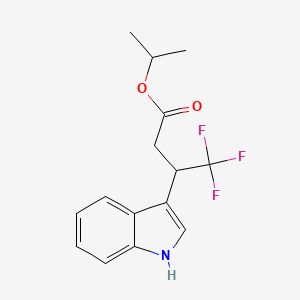
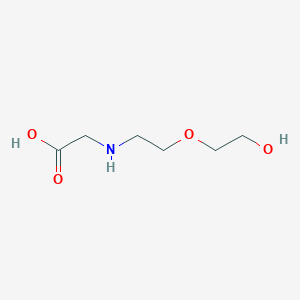

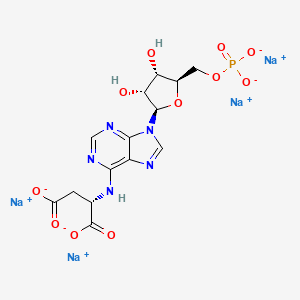

![2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)
